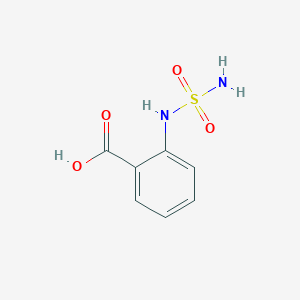

2-(Sulfamoylamino)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

2-(sulfamoylamino)benzoic acid |

InChI |

InChI=1S/C7H8N2O4S/c8-14(12,13)9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,(H,10,11)(H2,8,12,13) |

InChI Key |

OAZOBYBYAKXURF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for 2-(Sulfamoylamino)benzoic Acid

Direct synthesis routes are often preferred for their efficiency and atom economy. These methods typically involve the use of readily available precursors and aim to form the target molecule in a minimal number of steps.

A primary and direct method for the synthesis of this compound derivatives involves the use of anthranilic acid as a starting material. nih.gov This approach leverages the reactive amino group of the anthranilic acid molecule. The general scheme involves the coupling of anthranilic acid with a suitable sulfonyl chloride under basic conditions. nih.gov

Specifically, to synthesize the parent this compound, anthranilic acid would be reacted with sulfamoyl chloride (NH₂SO₂Cl) in the presence of a base, such as sodium bicarbonate, in an aqueous medium. nih.gov This reaction directly forms the sulfonamide linkage at the 2-position of the benzoic acid. This modular synthetic approach is valuable as it can be adapted to produce a variety of N-substituted sulfonamides by choosing the appropriate sulfonyl chloride. nih.gov

Table 1: Synthesis of 2-(Sulfonamido)benzamides from Anthranilic Acid

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Anthranilic acid | Appropriate sulfonyl chloride | NaHCO₃, H₂O, rt, 12 h | 2-(Sulfonamido)benzoic acid derivative | 25–80% | nih.gov |

Diazotization is a common transformation of aromatic amines, including anthranilic acid, where the amino group is converted into a diazonium salt. researchgate.netnih.gov This intermediate is highly versatile and can undergo various subsequent reactions. However, diazotization is typically employed to replace the amino group with other functional groups (e.g., chloro, hydroxyl, cyano) rather than to form a sulfonamide linkage directly at that position.

For instance, a process for preparing 2-chloro-5-sulfamoylbenzoic acids involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor, followed by treatment with a metal chloride. google.com This indicates that the sulfamoyl group is already present on the ring before the diazotization of the amino group. While diazotization is a key step in the synthesis of certain benzoic acid derivatives, it is not a direct route to forming the N-sulfamoyl bond of this compound itself. Instead, it is used to modify other parts of a molecule that already contains a sulfamoyl or aminosulfonyl group. researchgate.netgoogle.com

Multistep synthesis provides a pathway to complex molecules that are not accessible through direct routes. syrris.jp These protocols allow for the sequential introduction and modification of functional groups, often employing protecting group strategies to prevent unwanted side reactions.

A hypothetical multistep synthesis for this compound could begin with a protected aniline (B41778) derivative. The synthesis of sulfanilamide, a related sulfonamide, often starts with acetanilide (B955) (a protected form of aniline) to control the reactivity of the amino group during subsequent reactions like chlorosulfonation. A similar strategy could be envisioned for this compound, where a protected anthranilic acid derivative is used. The synthesis could proceed through the following conceptual steps:

Protection of the carboxylic acid group of anthranilic acid.

Reaction of the amino group with sulfamoyl chloride.

Deprotection of the carboxylic acid to yield the final product.

Flow chemistry represents a modern approach to multistep synthesis, allowing for the continuous production of a target molecule by passing the reactants through a series of columns containing immobilized reagents and catalysts. syrris.jp This method avoids the need for isolation and purification of intermediates, significantly reducing reaction time and improving efficiency. syrris.jp

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a significant area of research, driven by the quest for compounds with specific biological activities.

A variety of sulfamoyl benzoic acid (SBA) analogues have been synthesized, many of which exhibit potent and specific biological activities. nih.gov One common strategy involves the reaction of 2-sulfamoylbenzoic acid ethyl ester with different alkylating agents to modify the molecule's "tail group." nih.gov For example, reaction with various 2-(bromoalkyl)benzo[de]isoquinoline-1,3-diones in the presence of potassium carbonate in DMF yields a range of N-substituted sulfamoyl benzoic acid analogues. nih.gov

Another approach involves the synthesis of halogenated derivatives. For instance, 4-chloro-N-furfuryl-5-sulfamoyl-anthranilic acid is prepared by reacting an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine (B118560) at elevated temperatures. google.com Similarly, 2,4-dichloro-5-sulfamoylbenzoic acid can be synthesized from 2,4-dichlorobenzoic acid via sulfonation with chlorosulfonic acid, followed by ammonification.

Table 2: Examples of Synthesized Sulfamoyl Benzoic Acid Analogues

| Precursor 1 | Precursor 2 | Conditions | Product | Reference |

| 2-sulfamoylbenzoic acid ethyl ester | 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | K₂CO₃, DMF | 2-(N-substituted)sulfamoylbenzoic acid derivatives | nih.gov |

| 3-Sulfamoyl-4,6-dichlorobenzoic acid (alkali salt) | Furfurylamine | 120-140°C | 4-Chloro-N-furfuryl-5-sulfamoyl-anthranilic acid | google.com |

| 2-Amino-5-(B-[p-chlorophenethyl]aminosulfonyl)benzoic acid | Sodium nitrite (B80452), Cupric chloride, HCl | 0-5°C then heating | 2-Chloro-5-(B-[p-chlorophenethyl]aminosulfonyl)benzoic acid | google.com |

The sulfamoyl group itself can be modified to generate a diverse library of compounds. This is often achieved by reacting a sulfonyl chloride intermediate with various primary or secondary amines.

For example, the synthesis of 2-amino-5-(cis-3,5-dimethylpiperidinosulfonyl) benzoic acid is accomplished by reacting the corresponding sulfonyl chloride precursor with cis-3,5-dimethylpiperidine. google.com This highlights a versatile method for introducing a wide range of substituents onto the sulfamoyl nitrogen atom, allowing for the fine-tuning of the molecule's properties. The general process for creating N-substituted 5-sulfamoyl-anthranilic acid derivatives often involves the initial chlorosulfonylation of a suitable benzoic acid derivative, followed by reaction with the desired amine.

Modifications of the Benzoic Acid Moiety

The benzoic acid portion of the this compound molecule serves as a key site for structural modifications, enabling the fine-tuning of its chemical properties. Research has explored various substitutions on the phenyl ring to develop analogues with specific activities.

One common modification involves the introduction of halogen atoms. For instance, 2-chloro-5-sulfamoylbenzoic acids can be synthesized from the corresponding 2-amino-5-sulfamoylbenzoic acid through a diazotization reaction. google.com This process involves treating the amino acid with sodium nitrite in hydrochloric acid to form a diazonium salt, which is then reacted with a metal chloride, such as cupric chloride, to yield the chlorinated benzoic acid derivative. google.com Further halogenation to produce compounds like 2,4-dichloro-5-sulfonyl benzoic acid has also been achieved, starting from 2,4-dichloro trichloro benzyl (B1604629) and chlorosulfonic acid. google.com

In the synthesis of specific agonists for the LPA2 receptor, researchers have created substituted derivatives by reacting 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid with various substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides. This method, conducted in the presence of potassium carbonate and DMF under reflux conditions, has been used to introduce substituents like chloro and methyl groups onto the benzoic acid ring, yielding compounds such as 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid. nih.gov

These modifications are critical in structure-activity relationship (SAR) studies, where even small changes to the phenyl head group can significantly impact biological activity. nih.gov However, it has been noted in some studies that modifications to the benzamide (B126) phenyl ring can also lead to a loss of activity. nih.gov

Table 1: Examples of Modifications to the Benzoic Acid Moiety

| Modification Type | Starting Material | Key Reagents/Conditions | Product Example | Reference |

|---|

Incorporation into Complex Molecular Scaffolds (e.g., Triazoles)

The this compound framework can be incorporated into larger, more complex molecular structures, such as heterocycles, to explore new chemical space and biological activities. Triazoles, a class of five-membered heterocyclic compounds, are a notable example.

One synthetic route to a triazole derivative involves reacting a hydrazine (B178648) carbonyl intermediate with a cyano compound. nih.gov Specifically, a hydrazine carbonyl can be reacted with a cyano compound in the presence of potassium carbonate in butanol at elevated temperatures (150 °C) to yield the desired triazole structure. nih.gov Another approach involves the synthesis of salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid, demonstrating the direct linkage of the benzoic acid moiety to a triazole ring system. researchgate.net

These synthetic strategies allow for the fusion of the pharmacophoric features of this compound with the well-established chemical and biological significance of the triazole nucleus. The resulting complex scaffolds are often evaluated for a range of potential therapeutic applications. nih.gov

Table 2: Synthesis of Triazole-Containing Scaffolds

| Synthetic Approach | Key Intermediates/Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| Cyclization Reaction | Hydrazine carbonyl, Cyano compound, K₂CO₃, BuOH | 2-sulfonamidebenzamide derivative containing a triazole ring | nih.gov |

| Schiff Base Formation | 2-formylbenzoic acid, 4-amino-5-methyl-3-mercapto-1,2,4-triazole | 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid | researchgate.net |

Purification and Isolation Techniques for Research Scale

The purification and isolation of this compound and its derivatives are crucial steps to ensure the chemical purity of the final compounds for analysis and further use. At the research scale, a combination of extraction, chromatography, and crystallization techniques is commonly employed.

Crystallization is a fundamental method for purifying solid products. Crude products can be purified by recrystallization from appropriate solvent systems. For example, 2,4-dichloro-5-sulfamoylbenzoic acid can be purified by dissolving the crude material in a 10% alcoholic acid aqueous solution, decolorizing with activated carbon, followed by hot filtration and cooling to induce crystallization. google.com Another common solvent mixture for recrystallization is toluene (B28343) and ethanol. google.com The purity of the isolated crystalline solid is often verified by determining its melting point range. researchgate.net

Extraction techniques are vital for separating the target compound from reaction mixtures or biological matrices. Liquid-liquid extraction is a widely used method. For instance, in the analysis of related compounds from plasma samples, ethyl acetate (B1210297) is used as the extraction solvent to separate the analytes from the plasma matrix before instrumental analysis. nih.gov

Chromatographic methods offer high-resolution separation and are indispensable for both purification and analysis. For the quantitative determination of related benzoic acid derivatives and their enantiomers in biological fluids, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique. nih.gov This method provides excellent sensitivity and selectivity, allowing for the separation and quantification of compounds even at low concentrations. nih.gov

Table 3: Common Purification and Isolation Techniques

| Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| Recrystallization | Removal of impurities from solid products. | Purifying 2,4-dichloro-5-sulfamoylbenzoic acid using an alcohol/acid aqueous solution with activated carbon. | google.com |

| Liquid-Liquid Extraction | Separation of a compound from a mixture based on differential solubility. | Using ethyl acetate to extract 2-(2-hydroxypropanamido) benzoic acid from rat plasma. | nih.gov |

| Melting Point Determination | Assessment of the purity of a crystalline solid. | Characterizing isolated benzoic acid crystals. | researchgate.net |

| UHPLC-MS/MS | High-resolution separation, identification, and quantification. | Determining enantiomers of 2-(2-hydroxypropanamido) benzoic acid in plasma. | nih.gov |

| Distillation | Purification of volatile compounds or removal of volatile solvents. | Purifying benzoic acid by distillation in the presence of an amine to remove impurities like benzyl benzoate. | google.com |

Structure Activity Relationship Sar Studies of 2 Sulfamoylamino Benzoic Acid Derivatives

The biological activity of compounds derived from the 2-(sulfamoylamino)benzoic acid scaffold is intricately linked to their molecular structure. Through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers have identified key structural features that govern the potency and efficacy of these molecules. These investigations are crucial for the rational design of new analogues with improved therapeutic properties.

Iv. Computational Chemistry and Molecular Modeling

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how ligands like 2-(Sulfamoylamino)benzoic acid and its analogs interact with biological targets such as proteins and enzymes.

Molecular docking simulations are instrumental in predicting how sulfamoyl benzoic acid derivatives fit into the active site of a target protein. These simulations calculate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. A lower binding energy typically suggests a more stable and potent inhibitor.

For instance, studies on analogues have demonstrated the utility of this approach. Docking of 2-(oxalylamino) benzoic acid (OBA) inhibitors into the active site of protein tyrosine phosphatase 1B (PTP1B) showed a linear correlation between predicted binding affinities and experimental values nih.gov. Similarly, docking studies of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 receptor helped predict binding affinity and interaction modes mdpi.com. In another example, sulfamoyl benzoic acid analogues designed as agonists for the LPA2 receptor were analyzed via computational docking to rationalize their structure-activity relationship (SAR) nih.gov. The analysis can reveal key interactions, such as how the carboxylate group of a benzoic acid derivative forms a bidentate salt bridge with specific residues like Arginine (Arg) in the binding pocket of a target like SIRT5 nih.gov.

Table 1: Representative Molecular Docking Results for Benzoic Acid Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Finding |

|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivatives | COX-2 (Homo sapiens) | -6.7 to -7.8 | Derivatives showed better binding affinity than the parent salicylic acid (-6.1 kcal/mol) mdpi.com. |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) | Carbonic anhydrase II | -9.4 | The molecule docks effectively, suggesting it could be a potent inhibitor niscpr.res.in. |

This table is for illustrative purposes and compiles data from studies on related benzoic acid derivatives to demonstrate the application of molecular docking.

Beyond predicting affinity, docking simulations provide a detailed map of the non-covalent interactions that stabilize the ligand-target complex. These include crucial hydrogen bonds and van der Waals forces.

Hydrogen bonds are highly directional interactions that often determine the specificity of a ligand for its target. For example, in simulations with 2-hydroxybenzoic acid derivatives and the SIRT5 enzyme, the carboxylate group was shown to form hydrogen bonds with Tyrosine (Tyr) and Arginine (Arg) residues, while the hydroxyl group formed an H-bond with a Valine (Val) residue nih.gov. The analysis of intermolecular hydrogen bonds is a key aspect of understanding the crystal packing and molecular recognition of benzoic acid derivatives mdpi.comnih.govnih.gov.

Table 2: Common Intermolecular Interactions Identified via Computational Analysis

| Interaction Type | Description | Example Residues/Moieties |

|---|---|---|

| Hydrogen Bond | A strong, directional electrostatic interaction between a hydrogen atom and an electronegative atom (O, N). | Carboxylate group with Arg, Tyr; Sulfonamide N-H with Asp, Glu nih.gov. |

| Salt Bridge | A combination of hydrogen bonding and electrostatic attraction between charged groups. | Carboxylate (COO⁻) of the ligand and a positively charged residue (e.g., Arg, Lys) nih.gov. |

| Hydrophobic Interaction | Favorable interaction between nonpolar surfaces in an aqueous environment. | Phenyl ring of the ligand with hydrophobic residues like Leucine (Leu), Valine (Val), Phenylalanine (Phe). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring of the ligand and aromatic residues like Phe, Tyr, Tryptophan (Trp) nih.gov. |

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a more fundamental approach to understanding the behavior of molecules. DFT is used to investigate the electronic structure, geometry, and reactivity of compounds like this compound with high accuracy.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic properties and reactivity of a molecule youtube.com.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO irjweb.commdpi.com. DFT calculations are widely used to determine the energies of these orbitals for benzoic acid derivatives researchgate.netresearchgate.net. For example, DFT calculations on a related sulfamoyl derivative determined the HOMO-LUMO energy gap to be 5.3828 eV, indicating high stability semanticscholar.org.

Table 3: Frontier Molecular Orbital (HOMO/LUMO) Data for a Representative Benzoic Acid Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -7.0315 | Electron-donating capability |

| E(LUMO) | -1.6487 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3828 | Chemical stability and reactivity |

Data derived from DFT B3LYP/6–311 G(d,p) calculations for 2-(N-allylsulfamoyl)-N-propylbenzamide, a related derivative semanticscholar.org.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from DFT, help predict how a molecule will interact in a chemical reaction mdpi.comresearchgate.net.

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap mdpi.com.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η).

These parameters have been successfully calculated for various substituted benzoic acids, providing insights into their reactivity researchgate.net.

Table 4: Key Chemical Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(E(HOMO) + E(LUMO))/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO))/2 | Resistance to charge transfer; related to stability researchgate.net. |

| Chemical Softness (S) | S = 1/η | A measure of reactivity; the inverse of hardness researchgate.net. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons; a high value indicates a good electrophile researchgate.net. |

QM calculations are particularly valuable for characterizing sulfamide-based inhibitors, especially those targeting metalloenzymes. These studies can explain subtle differences in inhibitor potency that are not always apparent from docking alone.

Research on sulfamides as inhibitors of bimetallic peptidases has shown that the charge state of the sulfamide functional group is a major determinant of potency nih.govacs.org. QM calculations revealed that bisubstituted, and therefore electroneutral, sulfamide functions have a considerably lower interaction energy with the enzyme's active site compared to their monosubstituted, negatively charged counterparts nih.govacs.org. While monosubstituted sulfamides can coordinate the active-site zinc ions in a canonical fashion, the neutral bisubstituted compounds adopt an atypical binding pattern nih.gov. This suboptimal metal-ligand interaction, explained by QM, accounts for their markedly lower potency, highlighting a potential disadvantage of using uncharged sulfamide groups as zinc-binding motifs in metalloenzyme inhibitor design nih.govacs.org.

Pharmacophore Modeling and Inhibitor Design

Pharmacophore modeling is a crucial aspect of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. In the context of this compound, which has been investigated for its role as a lysophosphatidic acid (LPA) receptor agonist, pharmacophore modeling helps in elucidating the key interaction points with the receptor and in designing new molecules with enhanced activity and selectivity.

The development of potent and selective agonists for the LPA2 receptor based on the sulfamoyl benzoic acid (SBA) scaffold has been guided by a structure-based pharmacophore design approach. nih.govnih.govacs.org Through the synthesis and biological evaluation of a series of analogues, key structural requirements for LPA2 agonistic activity have been identified, which can be considered the primary pharmacophoric sites.

A comprehensive analysis of the structure-activity relationships of SBA analogues has revealed three critical pharmacophoric features:

A Hydrogen Bonding Head Group: The benzoic acid moiety serves as a crucial head group, capable of forming essential hydrogen bonds within the receptor binding pocket. The carboxyl group is a key interaction point.

An Optimal Carbon Chain Linker: The length of the linker connecting the sulfamoyl benzoic acid core to a terminal "tail" group is critical for activity. Studies have shown that a four-carbon chain linker is optimal for potent LPA2 agonism. nih.govacs.org This specific length ensures the correct positioning of the tail group within a hydrophobic region of the LPA binding pocket. nih.govacs.org

A Hydrophobic Tail Group: A bulky, hydrophobic tail group is necessary for effective binding and receptor activation. The 1H-benzo[de]isoquinolyl-1,3(2H)-dione group has been identified as a highly effective tail group. nih.govacs.org Modifications to this group, such as replacing it with isoindolyl-1,3-dione or indolyl-2,3-dione, resulted in a significant loss of activity, highlighting the importance of this specific hydrophobic feature. nih.govacs.org

The following table summarizes the key pharmacophoric features identified for LPA2 receptor agonists based on the this compound scaffold.

| Pharmacophoric Feature | Chemical Moiety | Importance for Activity |

| Hydrogen Bonding Head Group | Benzoic Acid | Essential for receptor interaction. |

| Optimal Carbon Chain Linker | Four-carbon chain | Positions the tail group correctly in the binding pocket. |

| Hydrophobic Tail Group | 1H-benzo[de]isoquinolyl-1,3(2H)-dione | Occupies a hydrophobic region of the binding pocket. |

Based on the identified pharmacophoric sites, several design principles for novel analogues of this compound with potent and selective LPA2 agonist activity have been established. These principles are derived from extensive medicinal chemistry efforts and computational docking analyses. nih.govnih.govacs.org

The primary design strategy involves the modification of three key regions of the scaffold: the head group, the linker, and the tail group. nih.gov

Head Group Modification: The introduction of electron-withdrawing groups on the benzoic acid ring can significantly enhance potency. For instance, the placement of a chloro group at the meta position relative to the carboxyl group has been shown to be beneficial. nih.govacs.org

Tail Group Exploration: The tail group is predicted to occupy a highly hydrophobic region of the LPA binding pocket. nih.govacs.org Design efforts have focused on maintaining or enhancing this hydrophobicity while ensuring a good fit within the pocket. The selection of the 1H-benzo[de]isoquinolyl-1,3(2H)-dione moiety was a result of a scaffold derivatization approach guided by structure-based pharmacophore design. nih.gov

Computational docking studies have been instrumental in rationalizing the observed SAR and guiding these design principles. By docking various SBA analogues into a homology model of the LPA2 receptor, researchers have been able to predict binding affinities and conformations, providing insights into the molecular basis of their activity. nih.govnih.govacs.org

The following table outlines the design principles for novel analogues based on the this compound scaffold.

| Design Principle | Target Region | Modification Strategy | Rationale |

| Enhance Potency | Head Group | Introduction of electron-withdrawing substituents | Modulates the electronic properties of the benzoic acid ring for improved receptor interaction. |

| Optimize Fit | Linker | Variation of the carbon chain length | Probes the dimensions of the binding pocket and ensures optimal positioning of the tail group. |

| Improve Hydrophobic Interactions | Tail Group | Retention or modification of the 1H-benzo[de]isoquinolyl-1,3(2H)-dione moiety | Maximizes hydrophobic interactions within the receptor's binding pocket. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. While specific MD simulation studies focused solely on this compound are not extensively reported in the available literature, the application of this technique to the broader class of LPA receptor ligands and the receptor itself provides valuable insights into the potential dynamic interactions of this compound.

MD simulations can complement the findings from computational docking studies by providing a more dynamic picture of the ligand-receptor complex. Docking studies typically provide a static snapshot of the most likely binding pose, whereas MD simulations can reveal the stability of this pose, the flexibility of the ligand and the receptor, and the key intermolecular interactions that are maintained over time.

In the context of the LPA2 receptor and its ligands, MD simulations have been used to investigate the mechanism of ligand entry into the binding pocket. plos.org For instance, studies on the LPA6 receptor have suggested a "lateral access model," where the lipophilic ligand enters the binding pocket directly from the cell membrane. plos.org MD simulations were crucial in supporting this model by showing the flexibility of the transmembrane helices that form the entrance to the binding pocket. plos.org

For this compound and its analogues, MD simulations could be employed to:

Assess the Stability of Docking Poses: By running simulations of the ligand-receptor complex, the stability of the predicted binding mode can be evaluated. If the ligand remains stably bound in the initial pose throughout the simulation, it provides greater confidence in the docking results.

Characterize Ligand-Receptor Interactions: MD simulations can provide detailed information about the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor, and how these interactions evolve over time.

Explore Conformational Changes: Both the ligand and the receptor are flexible molecules. MD simulations can capture the conformational changes that may occur upon ligand binding, which can be important for receptor activation.

Calculate Binding Free Energies: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate prediction of binding affinity than docking scores alone.

While direct MD simulation data for this compound is limited, the principles and applications of this technique are highly relevant for understanding its interaction with the LPA2 receptor and for the future design of even more effective analogues.

V. Biological Target Identification and Mechanism of Action Research in Vitro/in Silico

Identification of Specific Protein Targets

The core structure of 2-(Sulfamoylamino)benzoic acid serves as a scaffold for derivatives that interact with a range of protein targets, demonstrating agonism, inhibition, and modulation of receptor activity.

Lysophosphatidic Acid Receptor (LPA2 GPCR) Agonism

Derivatives based on the sulfamoyl benzoic acid (SBA) scaffold have been identified as the first specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor (GPCR). nih.govnih.gov An initial compound, a specific agonist for LPA2, showed low potency with an EC50 value of approximately 2 μM but notably lacked antagonist activity at the related LPA3 receptor. nih.govacs.org Through medicinal chemistry optimization, potent and specific LPA2 agonists were developed. nih.gov One such analog, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, demonstrated picomolar activity, with an EC50 of 5.06 x 10⁻³ nM. nih.govacs.org Structure-activity relationship (SAR) studies concluded that a four-carbon chain linker, a specific tail group (1H-benzo[de]isoquinolyl-1,3(2H)-dione), and an electron-withdrawing group (like chloro) meta to the carboxyl group were critical for potent and specific LPA2 agonistic activity. acs.org

| Compound | Description | EC50 (LPA2) |

|---|---|---|

| Scaffold Compound 4 | Initial specific LPA2 agonist | ~ 2 μM |

| Compound 11d | Optimized specific LPA2 agonist | 0.00506 nM (5.06 pM) |

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a well-established zinc-binding group for carbonic anhydrase (CA) inhibitors. mdpi.comnih.gov While much research has focused on the 4-sulfamoylbenzoic acid isomer, derivatives of benzenesulfonamides are extensively studied as CA inhibitors. nih.gov For instance, a series of sulfonamides prepared from 2-carbohydrazido-benzenesulfonamides yielded several potent, low nanomolar inhibitors of the tumor-associated isoform CA IX. drugbank.com Similarly, other research on related sulfonamide derivatives has identified compounds with inhibitory activity against various human (h) CA isoforms, including hCA I, II, and IX, often with IC50 or Ki values in the nanomolar range. nih.govnih.govresearchgate.net For example, certain benzamide-4-sulfonamides effectively inhibit hCA II, VII, and IX in the low nanomolar to subnanomolar ranges. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Ki) Range |

|---|---|---|

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM |

| hCA IX | 8.0–26.0 nM |

MrgX1 Receptor Modulation

The 2-sulfonamidebenzamide scaffold, a derivative of this compound, has been identified as a key structure for developing positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1). nih.gov MrgX1 is considered a promising non-opioid target for treating chronic pain. nih.govchemrxiv.org An initial tool compound, ML382, emerged from this scaffold. researchgate.net Subsequent medicinal chemistry efforts focusing on this series led to the identification of new compounds with an approximately 8-fold increase in potency. nih.gov For example, while some modifications, such as adding a 4-methoxy group to the phenyl ring, rendered the compound inactive, others retained or improved potency, with one analog (5g, 2,4-diethoxy) showing an EC50 of 1.09 μM. nih.gov

| Compound | Description | EC50 |

|---|---|---|

| Compound 5f | Cyclopropylmethyl group analogue | 1.36 μM |

| Compound 5g | 2,4-diethoxy analogue | 1.09 μM |

Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. nih.govnih.govwikipedia.org While extensive research has been conducted to find IDO1 inhibitors, the this compound scaffold has not been prominently identified as a primary structure for IDO1 inhibition. The search for IDO1 inhibitors has led to the discovery of various other chemical classes, such as epacadostat and navoximod, which are potent inhibitors of the enzyme. nih.govmedchemexpress.com

Mechanistic Investigations of Biological Activity (In Vitro)

In vitro studies have been crucial in defining the precise pharmacological actions of this compound derivatives at their identified protein targets.

Agonistic and Antagonistic Activity Studies

The primary mechanism of action identified for derivatives of this compound is receptor agonism and allosteric modulation, rather than antagonism.

LPA2 Receptor Agonism : Studies on sulfamoyl benzoic acid analogues have confirmed their role as specific agonists at the LPA2 receptor. nih.govacs.org These compounds were evaluated for both agonist and antagonist activity across multiple LPA receptor subtypes (LPA1-5). nih.gov The optimized compounds were found to be highly specific agonists for LPA2, with no activating or inhibiting effects on LPA1, LPA3, LPA4, or LPA5 receptors at the tested concentrations. nih.govacs.org The agonist activity was quantified by measuring the transient mobilization of intracellular Ca²⁺ in cell lines engineered to overexpress a single LPA receptor subtype. nih.gov

MrgX1 Positive Allosteric Modulation : Derivatives based on the 2-sulfonamidebenzamide structure function as positive allosteric modulators (PAMs) of the MrgX1 receptor. nih.govchemrxiv.org This was determined using a Ca²⁺ imaging assay in HEK293 cells stably expressing the MrgX1 receptor. nih.gov The compounds enhance the activation of the receptor in the presence of an agonist, a characteristic feature of PAMs. nih.gov

Enzyme Inhibition Kinetics (e.g., hCA II Esterase Activity)

The inhibitory effects of this compound and related sulfonamide-containing compounds are prominently studied in the context of human carbonic anhydrases (hCAs), such as isoform II (hCA II). Carbonic anhydrases are metalloenzymes that, in addition to their primary physiological role in catalyzing the reversible hydration of carbon dioxide, also exhibit esterase activity. mpg.de This secondary catalytic function can be effectively inhibited by various compounds, and its measurement serves as a reliable method for assessing inhibitor potency.

The primary mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.govnih.gov This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov The kinetics of this inhibition are typically characterized by determining the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. While specific Kᵢ values for this compound against the esterase activity of hCA II are not detailed in the available literature, studies on structurally similar benzenesulfonamides show inhibition constants against hCA II in the low micromolar to nanomolar range, indicating potent inhibition.

Table 1: Representative Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives Against hCA Isoforms

| Compound Scaffold | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) |

|---|---|---|

| Tosyl-benzenesulfonamides | 0.181 - 6.01 | 0.209 - 0.779 |

Note: Data represents a class of related compounds to illustrate typical inhibitory potency against cytosolic hCA isoforms. researchgate.net Values for this compound may vary.

Binding Site Characterization

The binding of sulfonamide inhibitors, the class to which this compound belongs, to the active site of hCA II has been extensively characterized through methods like X-ray crystallography. nih.gov The fundamental interaction is the binding of the sulfonamide moiety's nitrogen atom to the catalytic Zn²⁺ ion, which is itself coordinated by three histidine residues within the active site. nih.gov

Modulation of Cellular Pathways (e.g., Antiapoptotic Effects via LPA2)

Research has identified a class of "sulfamoyl benzoic acid-based radioprotectins" as agonists for the Lysophosphatidic Acid 2 (LPA₂) receptor. cancer.gov LPA₂ is a G protein-coupled receptor that, upon activation, can initiate signaling cascades with potent antiapoptotic (pro-survival) effects. nih.gov The engagement of the LPA₂ receptor is a key mechanism for protecting cells, particularly intestinal epithelial cells, from damage induced by stressors like radiation. nih.gov

Activation of the LPA₂ receptor by its agonists can trigger downstream pathways that prevent the execution of the apoptotic program. While lysophosphatidic acid (LPA) is the natural ligand, synthetic agonists can mimic its effects. nih.gov These agonists have been shown to reduce the activity of caspases, which are critical executioner enzymes in apoptosis, and promote crypt survival in the intestine following radiation exposure. nih.gov The therapeutic potential of LPA₂ agonists, including sulfamoyl benzoic acid derivatives, lies in their ability to harness this pro-survival signaling pathway. cancer.gov Although direct studies detailing the specific action of this compound on this pathway are limited, its structural classification places it within this group of potentially therapeutic LPA₂ agonists.

Readthrough-Inducing Activity

A significant area of therapeutic research focuses on identifying small molecules that can induce the ribosomal "readthrough" of premature termination codons (PTCs), also known as nonsense mutations. nih.gov These mutations introduce a stop signal (e.g., UGA, UAG, UAA) in the middle of a gene's coding sequence, leading to the production of a truncated, non-functional protein and often causing severe genetic diseases. mdpi.com Readthrough compounds work by promoting the insertion of a near-cognate aminoacyl-tRNA at the PTC site, allowing the ribosome to continue translation and produce a full-length, potentially functional protein. mdpi.com

High-throughput screening (HTS) of large chemical libraries is a primary method for discovering novel readthrough-inducing drugs (TRIDs). mdpi.comuniroma1.it For instance, the non-aminoglycoside compound Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid), which shares a benzoic acid moiety, was identified from a screen of approximately 800,000 compounds for its ability to restore protein function in cells with nonsense mutations. mdpi.comuniroma1.it Such screens often utilize reporter systems, like luciferase, where the reporter gene contains a PTC. An increase in reporter activity signals that the test compound has successfully induced readthrough. uniroma1.it While this compound has not been explicitly identified as a readthrough agent in the reviewed literature, its status as a small molecule makes it a candidate for investigation in such screening campaigns.

Assay Methodologies for Target Characterization

Spectroscopic Methods (e.g., Fluorescence Measurements for Binding)

Fluorescence spectroscopy is a powerful and widely used technique to characterize the binding of small molecules to proteins. This method often relies on monitoring changes in the intrinsic fluorescence of the protein, typically from tryptophan residues, upon ligand binding. nih.gov When a compound like this compound binds to a target protein such as hCA II, it can alter the microenvironment of these fluorescent amino acids, leading to a quenching (decrease) or enhancement of the fluorescence signal. nih.gov

By systematically titrating the protein with increasing concentrations of the ligand and measuring the corresponding change in fluorescence intensity, one can determine key binding parameters.

Table 2: Parameters Obtainable from Fluorescence Binding Assays

| Parameter | Description |

|---|---|

| Binding Constant (Kₐ) | Measures the affinity of the ligand for the protein. A higher Kₐ indicates stronger binding. |

| Number of Binding Sites (n) | Indicates the stoichiometry of the binding interaction (how many ligand molecules bind to one protein molecule). |

| Thermodynamic Parameters | By performing the assay at different temperatures, changes in enthalpy (ΔH°) and entropy (ΔS°) can be calculated to understand the forces driving the binding (e.g., hydrogen bonds, hydrophobic interactions). nih.gov |

Alternatively, competitive binding assays can be employed. In this setup, a fluorescent probe with known binding characteristics is first bound to the protein. The addition of a test compound that competes for the same binding site will displace the fluorescent probe, causing a measurable change in its fluorescence signal. tcichemicals.com

Luciferase Reporter Assays

Luciferase reporter assays are a cornerstone for studying cellular processes coupled to gene expression, particularly for quantifying the efficiency of nonsense mutation readthrough. nih.govresearchgate.net The most common format is the dual-luciferase assay, which provides high sensitivity and an internal control for normalization. core.ac.uk

In a typical readthrough assay, a vector is constructed containing two reporter genes in the same reading frame, often Renilla luciferase followed by Firefly luciferase. researchgate.net These two genes are separated by a specific premature termination codon (PTC) and its surrounding nucleotide context.

Mechanism of Action : When this construct is expressed in cells, the ribosome translates the first gene (Renilla luciferase) and then encounters the PTC.

No Readthrough : In the absence of a readthrough-inducing compound, translation terminates at the PTC, and only Renilla luciferase is produced.

Readthrough Occurs : In the presence of an active compound like this compound (if it possesses such activity), a certain percentage of ribosomes will read through the PTC and continue translating the second gene, producing a Renilla-Firefly fusion protein. nih.govnih.gov

Enzyme Activity Measurements

The inhibitory potential of compounds structurally related to this compound has been evaluated against several enzyme families, primarily utilizing in vitro enzyme inhibition assays to determine their potency and selectivity. A common methodological approach involves quantifying the enzymatic activity in the presence of varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

One significant area of investigation has been the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). The inhibitory activity of a series of sulfamoyl-benzamide derivatives was assessed using a malachite green assay. This colorimetric method measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP. The assay is typically conducted in a buffer solution containing calcium chloride and tris-hydrochloric acid at a neutral pH. The results demonstrated that certain derivatives are potent and selective inhibitors of different h-NTPDase isoforms. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a highly potent and selective inhibitor of h-NTPDase8, with an IC₅₀ value in the sub-micromolar range. nih.govrsc.orguaeu.ac.ae Another derivative, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was found to be the most potent inhibitor of h-NTPDase1. nih.govrsc.orguaeu.ac.ae

Another class of enzymes targeted by sulfamoyl benzoic acid derivatives is carbonic anhydrases (CAs). The inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII) was evaluated. Several benzoylthioureido benzenesulfonamide derivatives exhibited potent inhibitory activity, with Kᵢ values in the nanomolar range, demonstrating a higher potency than the standard inhibitor acetazolamide against certain isoforms. tandfonline.com

Furthermore, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α). The enzymatic activity was determined by measuring the release of radiolabeled arachidonic acid from a substrate. While the initial hit compound had micromolar activity, structural modifications led to derivatives with submicromolar IC₅₀ values. researchgate.net

The following table summarizes the enzyme inhibitory activities of selected compounds structurally related to this compound.

| Compound Name | Target Enzyme | IC₅₀/Kᵢ Value |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 µM |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 µM |

| 3-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | hCA I | 58.20 nM (Kᵢ) |

| 3-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | hCA II | 2.50 nM (Kᵢ) |

| A sulfamoyl benzoic acid derivative (Compound 85) | cPLA2α | 0.25 µM |

| A sulfamoyl benzoic acid derivative (Compound 88) | cPLA2α | 0.66 µM |

This table presents a selection of data from the cited research. nih.govrsc.orguaeu.ac.aetandfonline.comresearchgate.net

Cell-based Models for Biological Evaluation

Cell-based assays are crucial for understanding the biological effects of compounds in a more physiologically relevant context. Derivatives of this compound have been evaluated in various cell-based models to assess their potential therapeutic activities.

In the context of cancer research, sulfamoyl-salicylamide derivatives were tested against five different human cancer cell lines. One of the compounds demonstrated significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231). Further investigation using flow cytometric assays revealed that this compound induced cell cycle arrest by inhibiting tubulin polymerization. nih.gov Similarly, 3-(phenylsulfonamido)benzamide derivatives that potently inhibited carbonic anhydrase IX were subjected to cytotoxicity testing against a panel of 60 human tumor cell lines, with some compounds showing potent growth inhibitory effects. benthamdirect.com

Another application of cell-based models is in the study of receptor modulation. A series of 2-(sulfonamido)-N-benzamide derivatives were synthesized and evaluated as allosteric modulators of the MrgX1 receptor, which is involved in pain signaling. These compounds were tested in a HEK293 cell line stably expressing the MrgX1 receptor. The activity of the compounds was monitored by a Ca²⁺ imaging assay, which measures the intracellular calcium influx upon receptor activation in the presence of an agonist. nih.gov

The potential of sulfamoyl benzamide (B126) derivatives as antidiabetic agents has also been explored using cell-based and in vivo models. These compounds were first evaluated for their ability to activate glucokinase in an in vitro enzymatic assay. The most active compounds were then assessed for their antihyperglycemic effects using an oral glucose tolerance test (OGTT) in healthy and diabetic rats, which serves as an in vivo cell-based model to evaluate their effect on blood glucose levels. thesciencein.org

The following table provides examples of cell-based models and the observed biological effects for compounds structurally related to this compound.

| Compound Class/Derivative | Cell-based Model | Biological Effect Observed |

| Sulfamoyl-salicylamide derivative | Human breast cancer cell lines (MCF-7, MDA-MB-231) | Cell cycle arrest, inhibition of tubulin polymerization |

| 3-(Phenylsulfonamido)benzamide derivative | Panel of 60 human tumor cell lines | Potent growth inhibitory effects against several cancer cell lines |

| 2-(Sulfonamido)-N-benzamide derivative | HEK293 cell line expressing MrgX1 receptor | Allosteric modulation of the MrgX1 receptor |

| Sulfamoyl benzamide derivative | Oral Glucose Tolerance Test in rats | Antihyperglycemic activity |

This table summarizes findings from the indicated research articles. nih.govbenthamdirect.comnih.govthesciencein.org

Vi. Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Sulfamoylamino)benzoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and electronic composition.

For this compound, one would anticipate a complex ¹H NMR spectrum with signals corresponding to the aromatic protons, the amine protons of the sulfamoyl group, and the acidic proton of the carboxylic acid group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions of both the carboxylic acid and the sulfamoylamino groups. In the ¹³C NMR spectrum, distinct resonances would be expected for each of the seven carbon atoms, with their chemical shifts being highly dependent on their electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | Aromatic protons: ~7.0-8.5 | Complex multiplets due to coupling. |

| -NH₂ protons: ~7.0-8.0 | Broad singlet, exchangeable with D₂O. | |

| -COOH proton: >10.0 | Broad singlet, exchangeable with D₂O. | |

| ¹³C | Carbonyl carbon (-COOH): ~165-175 | Deshielded due to electronegative oxygen atoms. |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound shows a series of absorption bands, each corresponding to a specific type of bond vibration.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretches of the sulfamoyl group, and the S=O stretches of the sulfonyl group. The presence of the benzene (B151609) ring would also be indicated by C-H and C=C stretching vibrations. While a specific spectrum for this compound is not provided, data for the related compound benzoic acid shows a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, a characteristic C=O stretching vibration between 1700 and 1680 cm⁻¹, and C-O stretching bands around 1320 to 1210 cm⁻¹. docbrown.infocore.ac.ukresearchgate.net

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carbonyl | C=O stretch | 1710-1680 |

| Sulfonamide | N-H stretch | 3400-3200 (two bands) |

| Sulfonyl | S=O stretch (asymmetric) | 1350-1300 |

| Sulfonyl | S=O stretch (symmetric) | 1170-1150 |

| Aromatic Ring | C-H stretch | 3100-3000 |

Note: These are typical ranges and the exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

High-Resolution Mass Spectrometry (HR-MS) is a technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. routledge.com For this compound (C₇H₇NO₄S), the exact mass can be calculated and compared with the experimentally measured mass to confirm its identity. nih.gov

In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M-H]⁻) would be observed at an m/z corresponding to the molecular weight of the compound. For this compound, the nominal mass is 201 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group and cleavage of the substituent from the aromatic ring. docbrown.infonist.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₄S |

| Exact Mass | 201.0096 |

| Nominal Mass | 201 |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements. The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods utilize the differential partitioning of the analyte between a stationary phase and a mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

An LC-MS method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acidic modifier (such as formic acid) to improve peak shape and ionization efficiency. nih.govpsu.edu The mass spectrometer can be operated in either positive or negative ionization mode, with electrospray ionization (ESI) being a common choice. nih.gov By monitoring specific m/z values corresponding to the parent ion and its fragments (Selected Reaction Monitoring or SRM), high selectivity and sensitivity can be achieved.

Table 4: Typical LC-MS Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 0.2-1.0 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM)/Selected Reaction Monitoring (SRM) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of benzoic acid derivatives in various samples. upb.rousda.govthaiscience.info The separation is typically achieved on a reversed-phase column. usda.gov The mobile phase composition is optimized to achieve good resolution between the analyte of interest and other components in the sample matrix. upb.ro

Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard. The development of a reliable HPLC method requires careful validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification. thaiscience.info

Table 5: Illustrative HPLC Method Parameters for Benzoic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

| Injection Volume | 10-20 µL |

Note: These parameters are based on methods for benzoic acid and would need to be adapted and optimized for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of benzoic acid derivatives. For a compound like this compound, which is a non-volatile solid, a derivatization step is typically required to increase its volatility for GC analysis. This often involves converting the acidic protons, such as the one on the carboxylic acid and sulfonamide groups, into less polar, more volatile derivatives, for instance, through trimethylsilylation.

The general procedure involves extracting the compound from its matrix using a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform. helixchrom.comnih.gov The extract is then concentrated, and a derivatizing agent is added. The resulting volatile analyte is injected into the GC system.

In the GC column, the derivatized compound is separated from other components based on its boiling point and interactions with the stationary phase. A common stationary phase used for benzoic acid analysis is a non-polar polymer like (5%-phenyl)-methylpolysiloxane, often found in DB-5 or HP-5MS capillary columns. nih.govyoutube.com The separated components then enter the mass spectrometer, which provides mass information, allowing for definitive identification by comparing the resulting mass spectrum with known libraries, such as the NIST library where a GC-MS spectrum for 2-sulfamoylbenzoic acid is available. nih.govyoutube.com

Method validation for quantitative analysis is critical and involves assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and recovery. nih.gov

| Parameter | Typical Condition/Value | Source(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | helixchrom.comnih.gov |

| Pre-analysis Step | Extraction with organic solvent (e.g., ethyl acetate) & Trimethylsilyl derivatization | helixchrom.com |

| Column Type | Capillary Column (e.g., DB-5, HP-5MS) | nih.govyoutube.com |

| Stationary Phase | Non-polar; e.g., (5%-phenyl)-methylpolysiloxane | nih.gov |

| Carrier Gas | Helium | nih.govyoutube.com |

| Detection | Mass Spectrometry (MS), Flame Ionization (FID) | nih.govnih.gov |

| Identification | Comparison with NIST library mass spectrum | nih.gov |

Column Chromatography for Purification

Column chromatography is an indispensable method for the purification of this compound and related sulfonamides from reaction mixtures and commercial products. rsc.orgbiotage.com The choice of stationary and mobile phases is dictated by the polarity and ionic nature of the compound.

Normal-Phase Chromatography: A common approach for the purification of aromatic sulfonamides is flash column chromatography using silica (B1680970) gel as the stationary phase. nih.gov Silica gel is a polar adsorbent, and its surface silanol (B1196071) groups interact with polar functional groups of the analyte. columbia.edu The compound is loaded onto the column and eluted with a mobile phase, which is typically a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate or dichloromethane). nih.gov By gradually increasing the polarity of the mobile phase, compounds are eluted based on their affinity for the stationary phase; less polar compounds elute first, followed by more polar compounds. The acidic nature of silica gel is a factor to consider, as it can strongly interact with basic compounds or, in some cases, affect acid-sensitive molecules.

Ion-Exchange Chromatography: For separating ionic compounds like this compound, which contains both a carboxylic acid and a sulfonamide group, ion-exchange chromatography is a highly effective technique. Specifically, high-performance liquid chromatography (HPLC) using an anion exchange column can be employed to separate isomers like o- and p-sulfamoylbenzoic acids. rsc.org In this method, the negatively charged carboxylate group (formed at an appropriate pH) interacts with the positively charged stationary phase of the anion exchange column. Elution is achieved using a buffered aqueous mobile phase. For instance, an aqueous buffer at pH 9.2 has been successfully used as the mobile phase to achieve separation, allowing for the accurate quantitation of as little as 25-80 ppm of the isomers. rsc.org

Reversed-Phase Chromatography: While normal-phase silica can sometimes lead to irreversible binding of highly polar or ionic compounds, reversed-phase chromatography offers a robust alternative. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The retention of acidic compounds like this compound is highly dependent on the pH of the mobile phase. Adjusting the pH with modifiers like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the carboxylic acid group, increasing its retention on the non-polar column and leading to better peak shapes and separation.

| Chromatography Mode | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation | Source(s) |

| Normal-Phase | Silica Gel (230-400 mesh) | Ethyl acetate/n-hexane or Methanol/Dichloromethane | Adsorption based on polarity; polar compounds are retained more strongly. | nih.gov |

| Anion Exchange (HPLC) | Commercial Anion Exchange Column | Aqueous buffer (e.g., pH 9.2) | Ionic interaction between negatively charged analyte and positively charged stationary phase. | rsc.org |

| Reversed-Phase (HPLC) | C18 or other non-polar phases | Water/Acetonitrile or Water/Methanol with pH modifier (e.g., TFA, Formic Acid) | Partitioning based on hydrophobicity; non-polar compounds are retained more strongly. |

Vii. Applications As Chemical Intermediates

Role in the Synthesis of Pharmaceutical Compounds

2-(Sulfamoylamino)benzoic acid and its derivatives are significant scaffolds in medicinal chemistry for the development of novel therapeutic agents. The presence of the sulfonamide and benzoic acid moieties provides key interaction points for binding to biological targets.

Researchers have utilized this core structure to design and synthesize specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA2), which is a target for mediating anti-inflammatory and barrier-protective effects in the gut. nih.gov In one study, this compound was a key starting material for creating a series of potent and specific LPA2 agonists. nih.gov The synthesis involved reacting the ethyl ester of 2-sulfamoylbenzoic acid with various bromoalkyl compounds to generate analogues with subnanomolar activity. nih.gov

Another key application is in the development of allosteric modulators for the Mas-related G protein-coupled receptor X1 (MrgX1), a non-opioid target for chronic pain treatment. nih.gov A 2-(sulfonamido)-N-phenylbenzamide scaffold, derived from this compound, was identified as a promising starting point in a high-throughput screening campaign. nih.gov Subsequent medicinal chemistry efforts focused on modifying this scaffold, leading to the identification of compounds with significantly improved potency and favorable drug metabolism and pharmacokinetics (DMPK) profiles. nih.gov The general synthetic route involves coupling the parent anthranilic acid with a sulfonyl chloride, followed by an amide coupling to produce the final benzamide (B126) modulators. nih.gov

Furthermore, derivatives such as 2,4-dichloro-5-sulfamoylbenzoic acid serve as important intermediates for widely used pharmaceuticals like furosemide, a potent diuretic. patsnap.com Similarly, 2-methoxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of sulpiride, an antipsychotic drug. google.com

Table 1: Examples of Pharmaceutical Compounds Synthesized from this compound Derivatives

| Derivative/Scaffold | Target | Therapeutic Area | Reference |

|---|---|---|---|

| 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid | LPA2 Receptor | Inflammatory Bowel Disease | nih.gov |

| 2-(Sulfonamido)-N-phenylbenzamide | MrgX1 Receptor | Chronic Pain | nih.gov |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | - | Intermediate for Furosemide (Diuretic) | patsnap.com |

Utility in the Development of Agrochemicals

In the field of agrochemicals, this compound, referred to as 2-(aminosulfonyl)benzoic acid in this context, is recognized primarily as an environmental transformation product of several sulfonylurea herbicides. nih.gov Its presence in the environment is an indicator of the degradation of parent pesticide compounds.

Specifically, it is a known metabolite of:

Metsulfuron-methyl : A broadleaf herbicide used in cereal crops. nih.gov

Tribenuron-methyl : Another sulfonylurea herbicide. nih.gov

Propoxycarbazone : A herbicide used for grass and broadleaf weed control. nih.gov

The study of such metabolites is crucial for understanding the environmental fate and potential impact of agricultural chemicals. While not a primary active ingredient itself, its role as a stable degradation product makes it important for environmental monitoring and regulatory assessment of the parent herbicides. nih.gov

Table 2: Agrochemicals Leading to this compound as a Transformation Product

| Parent Agrochemical | Type | Reference |

|---|---|---|

| Metsulfuron-methyl | Herbicide | nih.gov |

| Tribenuron-methyl | Herbicide | nih.gov |

Building Block in Organic Synthesis

The utility of this compound extends beyond specific applications in pharmaceuticals and agrochemicals, establishing it as a versatile building block in broader organic synthesis. nih.govontosight.ai The bifunctional nature of the molecule—containing both an acidic carboxyl group and a sulfonamide group—allows it to participate in a wide array of chemical reactions. ontosight.ai

The carboxylic acid moiety can undergo reactions such as esterification and amidation, while the sulfonamide group can also be modified. ontosight.ai This dual reactivity enables chemists to construct complex molecular architectures. For instance, it can be used to create derivatives with potential antimicrobial and antifungal properties. ontosight.ai

Its role as a modular building block is evident in the synthesis of compound libraries for drug discovery, where either the amide or the sulfonamide can be altered systematically to explore structure-activity relationships (SAR). nih.gov The synthesis of benzimidazoles, for example, can be achieved by coupling the sulfonamide benzoic acid with 1,2-diaminophenyl in a two-step protocol involving amide formation followed by ring closure. nih.gov This adaptability makes this compound a valuable starting material for creating diverse chemical entities for various scientific investigations. nih.govontosight.ai

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | o-Sulfamoylbenzoic acid, 2-(Aminosulfonyl)benzoic acid |

| Metsulfuron-methyl | - |

| Tribenuron-methyl | - |

| Propoxycarbazone | - |

| 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | - |

| 2-sulfamoylbenzoic acid ethyl ester | - |

| 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid | - |

| 2-(Sulfonamido)-N-phenylbenzamide | - |

| Anthranilic acid | 2-Aminobenzoic acid |

| Furosemide | - |

| Sulpiride | - |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | Lasamide |

| 2-Methoxy-5-sulfamoylbenzoic acid | - |

| 1,2-diaminophenyl | o-Phenylenediamine |

| Benzimidazole | - |

Viii. Environmental Fate and Transformation Studies

Identification as Environmental Transformation Products

2-(Sulfamoylamino)benzoic acid has been identified as an environmental transformation product of several sulfonylurea herbicides. Its presence in soil and water is a direct result of the breakdown of these parent compounds. Research has confirmed that this compound, also referred to as 2-(aminosulfonyl)benzoic acid or acid sulfonamide, emerges from the degradation of herbicides such as Metsulfuron-methyl and Tribenuron-methyl. The primary mechanism for its formation is the cleavage of the sulfonylurea bridge, a core structural feature of this class of herbicides. This process can be influenced by both chemical and biological factors in the environment.

Metabolites of Herbicides (e.g., Metsulfuron-methyl, Tribenuron-methyl)

This compound is a recognized metabolite of the herbicides Metsulfuron-methyl and Tribenuron-methyl. In the case of Metsulfuron-methyl, its degradation leads to the formation of methyl 2-(aminosulfonyl)-benzoate, which is then further transformed into 2-((amino)sulfonyl)benzoic acid nih.gov. Similarly, the degradation of another sulfonylurea herbicide, chlorimuron-ethyl, has been shown to produce ethyl 2-sulfamoyl benzoate, which subsequently forms 2-sulfamoyl benzoic acid tandfonline.com. These transformations are a key aspect of the environmental fate of these herbicides, breaking them down into simpler, more polar compounds.

The following table summarizes the precursor herbicides and the resulting formation of this compound.

| Parent Herbicide | Intermediate Metabolite | Final Transformation Product |

|---|---|---|

| Metsulfuron-methyl | Methyl 2-(aminosulfonyl)benzoate | This compound |

| Tribenuron-methyl | Not explicitly detailed in provided search results | This compound |

| Chlorimuron-ethyl | Ethyl 2-sulfamoyl benzoate | This compound |

Investigation of Transformation Pathways

The formation of this compound from sulfonylurea herbicides occurs through several key transformation pathways, primarily chemical hydrolysis and microbial degradation.

Chemical Hydrolysis: The cleavage of the sulfonylurea bridge is a significant pathway in the chemical degradation of these herbicides, particularly under acidic conditions juniperpublishers.com. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. For instance, the hydrolysis of sulfonylureas like metsulfuron-methyl is more rapid in acidic soils nih.gov. This chemical breakdown is a crucial initial step that leads to the formation of the sulfonamide moiety, which includes this compound.

Microbial Degradation: Microbial action is a major contributor to the breakdown of sulfonylurea herbicides in the environment epa.gov. Various microorganisms, including bacteria and fungi, can utilize these herbicides as a source of nutrients, leading to their degradation nih.gov. Studies have shown that the degradation of metsulfuron-methyl is significantly faster in non-sterilized soil compared to sterilized soil, highlighting the critical role of soil microbes nih.govnih.gov. The microbial degradation process also involves the cleavage of the sulfonylurea bridge, resulting in the formation of this compound and other metabolites nih.gov. The efficiency of microbial degradation can be influenced by environmental factors such as temperature and soil moisture nih.gov.

The table below outlines the key factors influencing the transformation of parent herbicides into this compound.

| Transformation Pathway | Key Influencing Factors | Effect on Degradation |

|---|---|---|

| Chemical Hydrolysis | pH | Faster degradation under acidic conditions. |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | |

| Microbial Degradation | Presence of Microorganisms | Significantly accelerates the degradation process. |

| Soil Moisture | Optimal moisture levels enhance microbial activity and degradation. | |

| Temperature | Affects the metabolic rate of microorganisms, thereby influencing degradation speed. |

Ix. Patent Literature and Academic Applications

Review of Patent Landscape for Sulfamoylbenzoic Acid Derivatives

The patent landscape for sulfamoylbenzoic acid derivatives reveals a significant focus on their therapeutic potential, particularly in the management of cardiovascular and metabolic conditions. A review of the patent literature indicates that research and development in this area have been driven by the need for novel compounds with improved efficacy and reduced side effects compared to existing treatments.

Patents for these derivatives frequently highlight their utility as antihypertensive agents. A notable trend in this area is the development of compounds that separate antihypertensive effects from diuretic effects. For instance, one key patent describes sulfamoylbenzoic acid derivatives that exhibit potent hypotensive activity without the diuretic side effects commonly associated with related compounds like Indapamide google.com. This targeted approach aims to mitigate adverse effects such as electrolyte imbalance that can occur with diuretics google.com.

Another significant area of patenting activity involves the development of these derivatives as hypolipidemic agents, for lowering lipid levels in the blood google.com. Furthermore, patents describe derivatives with a combination of saluretic (promoting sodium excretion), uricosuric (promoting uric acid excretion), and hypotensive activities. These multi-functional compounds are positioned as valuable agents for conditions such as edema related to heart or liver disease, hypertension, and hyperuricemia googleapis.com.

The patent literature also covers intermediates and manufacturing processes, indicating ongoing efforts to optimize the synthesis of these compounds for pharmaceutical production. For example, patents detail methods for producing key intermediates like 2,4-dichloro-5-sulfamoylbenzoic acid, which is a precursor for diuretics such as furosemide patsnap.com.

Table 1: Overview of Patent Activity for Sulfamoylbenzoic Acid Derivatives

| Patent Focus | Therapeutic Application | Key Innovation/Advantage |

|---|---|---|

| Antihypertensive Agents | Hypertension | Powerful hypotensive activity with little to no diuretic effect, reducing potential side effects google.com. |

| Hypolipidemic Agents | Hyperlipidemia | Lowering of blood lipid levels google.com. |

| Saluretic, Uricosuric, and Hypotensive Agents | Edema, Hypertension, Hyperuricemia | Combination of therapeutic effects in a single molecule googleapis.com. |

Analysis of Synthesis Processes Described in Patents

The synthesis of 2-(sulfamoylamino)benzoic acid and its derivatives, as detailed in the patent literature, employs a variety of chemical strategies to construct the core sulfamoylbenzoic acid scaffold and introduce desired functional groups. These methods are designed to be efficient and scalable for pharmaceutical production.

One common synthetic route involves the reaction of a substituted benzoic acid with a chlorosulfonating agent, followed by amination. For example, the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid starts with the sulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid patsnap.com. The resulting sulfonyl chloride is then subjected to ammonification with ammonia water to form the sulfonamide group patsnap.comgoogle.com.

Another patented approach involves the modification of an existing aminobenzoic acid. This process includes the diazotization of a 2-amino-5-sulfamoylbenzoic acid derivative. The resulting diazonium salt is then treated with a metal chloride, such as cupric chloride, in a Sandmeyer-type reaction to introduce a chlorine atom at the 2-position google.com.